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Compound of Interest

Compound Name: 2-Amino-4-methylbenzothiazole

Cat. No.: B075042

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-4-methylbenzothiazole, a key heterocyclic compound with significant interest in
medicinal chemistry and materials science. This document presents detailed Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-Amino-4-
methylbenzothiazole, presented in a clear and structured format for ease of reference and
comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The *H and 13C NMR data provide detailed information about the hydrogen
and carbon framework of 2-Amino-4-methylbenzothiazole.

1H NMR Spectral Data

The *H NMR spectrum of 2-Amino-4-methylbenzothiazole was recorded in deuterated
chloroform (CDCIs). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
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] Chemical Shift (3, o Coupling Constant
Proton Assignment Multiplicity
ppm) (J, Hz)

H-5 7.38 d J(H5,H6) = 7.0
J(H6,H5) = 7.0,

H-6 7.07 t
J(H6,H7)=7.8

H-7 7.02 d J(H7,H6) = 7.8

-NH:z 6.34 s (br)

-CHs 2.50 S

Source: ChemicalBook[1]

13C NMR Spectral Data

The 13C NMR spectral data provides insight into the carbon skeleton of the molecule.

Carbon Assignment

Chemical Shift (3, ppm)

C-2 (C=N) ~168
C-3a ~152
c-4 ~130
C-5 ~126
C-6 ~124
C-7 ~121
C-7a ~148
-CHs ~17

Note: The specific chemical shifts for 3C NMR can vary slightly depending on the solvent and

experimental conditions. The data presented is a representative compilation from available

spectral databases.[2]
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Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation. The FT-IR spectrum of 2-Amino-4-methylbenzothiazole
reveals characteristic absorption bands.[3][4][5]

Wavenumber (cm~1) Vibrational Mode Functional Group
3400-3300 N-H stretching Amino group (-NHz2)
3100-3000 C-H stretching Aromatic C-H
2950-2850 C-H stretching Methyl group (-CHs)
~1640 N-H bending Amino group (-NH2)
~1590, ~1470 C=C stretching Aromatic ring
~1540 C=N stretching Thiazole ring

~1250 C-N stretching Aromatic amine

Note: The IR spectrum of solid samples can be influenced by the sampling technique (e.g., KBr
pellet, ATR). The provided data represents the key characteristic absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 2-
Amino-4-methylbenzothiazole was obtained using electron ionization (EI).

m/z Assignment

164 [M]* (Molecular ion)
163 [M-HJ*

136 [M-CNHz]*

122 [M-C2HaN]*
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Source: PubChem|[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are intended to serve as a guide for researchers performing similar analyses.

NMR Spectroscopy Protocol

Sample Preparation

» Dissolution: Accurately weigh 5-10 mg of 2-Amino-4-methylbenzothiazole and dissolve it in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).

o Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

« Filtration (if necessary): If any solid particles are present, filter the solution through a small
plug of glass wool in the Pasteur pipette to prevent magnetic field inhomogeneities.

o Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing
the chemical shifts to O ppm.

Instrument Parameters

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
optimal resolution.

e 'H NMR:

o Pulse Program: A standard single-pulse experiment.

o Number of Scans: Typically 16-64 scans are sufficient.

o Relaxation Delay: A delay of 1-2 seconds between scans.
e 13C NMR:

o Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
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o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the
lower natural abundance of 13C.

o Relaxation Delay: A delay of 2-5 seconds.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Protocol

Sample Preparation

o Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping
it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry
completely.[6][7]

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This
will be subtracted from the sample spectrum.[6][7]

o Sample Application: Place a small amount of solid 2-Amino-4-methylbenzothiazole powder
onto the center of the ATR crystal.

o Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure
to the sample, ensuring good contact with the crystal surface.

Instrument Parameters

o Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: Typically 4000-400 cm~1.
» Resolution: A resolution of 4 cm~? is generally sufficient.

* Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

Electron lonization Mass Spectrometry (EI-MS) Protocol

Sample Introduction
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o Sample Preparation: For a solid sample like 2-Amino-4-methylbenzothiazole, a direct
insertion probe or a gas chromatography (GC) inlet can be used. If using GC, dissolve the
sample in a volatile solvent.

» Vaporization: The sample is introduced into the ion source where it is heated and vaporized
under high vacuum.

lonization and Analysis

« lonization Method: Electron lonization (EIl) is a hard ionization technique that provides
detailed fragmentation patterns.[8]

o Electron Energy: A standard electron energy of 70 eV is used to bombard the vaporized
molecules.[8]

e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the resulting
ions based on their mass-to-charge ratio (m/z).

o Detector: An electron multiplier detects the ions, and the resulting signal is processed to
generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
organic molecule like 2-Amino-4-methylbenzothiazole.
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Caption: General workflow for the spectroscopic analysis of 2-Amino-4-methylbenzothiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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